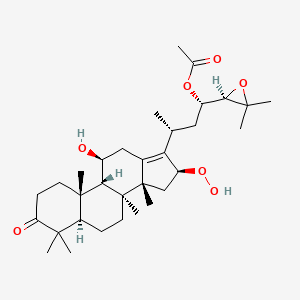
16beta-Hydroperoxyalisol B 23-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 16beta-Hydroperoxyalisol B 23-acetate is primarily obtained through natural extraction from Alisma orientale. The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, as the compound is typically isolated from its natural source .
Industrial Production Methods: Industrial production methods for this compound also rely on the extraction from Alisma orientale. The process involves harvesting the plant, followed by extraction and purification of the compound using various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 16beta-Hydroperoxyalisol B 23-acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroperoxy group can be oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the hydroperoxy group.
Substitution: Various substitution reactions can occur, especially at the acetate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acetic anhydride or acetyl chloride for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
16beta-Hydroperoxyalisol B 23-acetate has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.
Biology: Investigated for its biological activities, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of 16beta-Hydroperoxyalisol B 23-acetate involves its interaction with various molecular targets and pathways. One of the key pathways is the activation of the farnesoid X receptor (FXR), which plays a crucial role in regulating lipid metabolism and inflammation . The compound’s effects on FXR activation contribute to its protective effects against non-alcoholic steatohepatitis and other metabolic disorders .
Comparaison Avec Des Composés Similaires
Alisol B 23-acetate: A closely related compound with similar biological activities.
Alisol A: Another triterpenoid from with distinct pharmacological properties.
Alisol C: A triterpenoid with different structural features and biological effects.
Uniqueness: 16beta-Hydroperoxyalisol B 23-acetate is unique due to its specific hydroperoxy group at the 16beta position, which imparts distinct chemical reactivity and biological activity compared to other alisol derivatives .
Propriétés
Formule moléculaire |
C32H50O7 |
|---|---|
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
[(1S,3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14R,16S)-16-hydroperoxy-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H50O7/c1-17(14-21(37-18(2)33)27-29(5,6)38-27)25-19-15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,8)32(19,9)16-22(25)39-36/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1 |
Clé InChI |
OPWQFBRURDPURF-XKFNBYHKSA-N |
SMILES isomérique |
C[C@H](C[C@@H]([C@@H]1C(O1)(C)C)OC(=O)C)C2=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C[C@@H]2OO)C)C)(C)C)C)O |
SMILES canonique |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2OO)C)C)(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide](/img/structure/B13905033.png)




![3-Chloromethylimidazo[5,1-b]thiazole hydrochloride](/img/structure/B13905070.png)

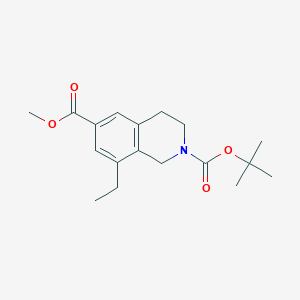
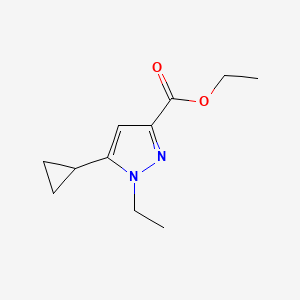
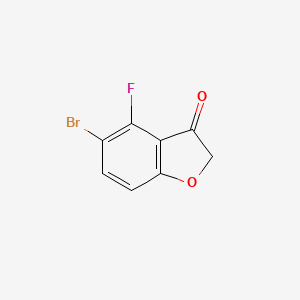
![(2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13905082.png)

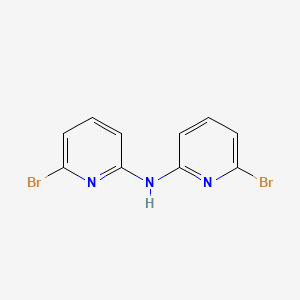
![(2R,3S,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3-ol](/img/structure/B13905102.png)
